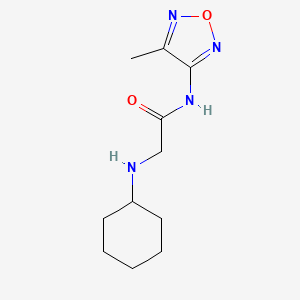
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclohexylamino group and a furazan ring, which are linked through an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide typically involves the following steps:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide: Unique due to its specific structure and functional groups.
Other Acetamides: Compounds with similar acetamide linkages but different substituents.
Furazan Derivatives: Compounds containing the furazan ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexylamino group and a furazan ring, which imparts distinct chemical and biological properties compared to other acetamides and furazan derivatives.
生物活性
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O, featuring a cyclohexyl group attached to an acetamide moiety with a furazan ring. This structure is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may act as an anti-inflammatory agent and could potentially modulate pathways related to oxidative stress and cellular signaling.
Key Mechanisms:
- Inhibition of Nitric Oxide Production : Similar compounds have been shown to reduce nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory effects .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which is crucial for reducing oxidative stress in cells .
Biological Activity Studies
Several studies have investigated the biological activities of this compound, yielding promising results.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : In a study involving macrophages stimulated with lipopolysaccharides (LPS), this compound demonstrated a dose-dependent reduction in NO production, suggesting its potential as an anti-inflammatory therapeutic agent .
- Antioxidant Properties : The compound's ability to scavenge free radicals was assessed using the ABTS assay, where it showed significant antioxidant activity, comparable to established antioxidants .
特性
IUPAC Name |
2-(cyclohexylamino)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPKZYLEQQIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














